molecular formula C8H4BrF3N4 B2969819 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole CAS No. 1625660-55-0

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole

Cat. No. B2969819
CAS RN: 1625660-55-0
M. Wt: 293.047
InChI Key: ODWJXGMBZLGERQ-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” is a chemical compound that contains a bromophenyl group, a trifluoromethyl group, and a tetrazole group. The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromophenyl group would contribute to the aromaticity of the compound, while the trifluoromethyl group would introduce a degree of electronegativity due to the presence of the highly electronegative fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromine atom in the bromophenyl group could potentially be a site of reactivity, as bromine is a good leaving group . The trifluoromethyl group could potentially influence the compound’s reactivity due to the presence of the highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl, trifluoromethyl, and tetrazole groups could potentially influence properties such as the compound’s polarity, solubility, and stability .

Scientific Research Applications

Multifunctional Mononuclear Complexes

Research has focused on synthesizing multifunctional mononuclear complexes involving bisthienylethenes and cobalt(II) complexes, demonstrating slow magnetic relaxation and photochromic behavior. The study showcases the potential of substituents like the bromo group in influencing the crystal structure, magnetic relaxation, and photochromic properties of such complexes. This underscores the versatility of bromophenyl compounds in designing materials with specific electronic and optical functionalities (Cao, Wei, Li, & Gu, 2015).

Coordination Chemistry of Perfluoroaryl-1H-Tetrazoles

Efforts to synthesize fluorinated 5-aryl-1H-tetrazoles have led to the successful preparation of compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole and their Cu complexes. This area of research reveals the significance of perfluoroaryl tetrazoles in coordination chemistry, offering insights into the structural and electronic properties of these complexes and their negligible superexchange between metal ions, which is crucial for understanding their magnetic and electronic behaviors (Gerhards et al., 2015).

Tetrazoles via Multicomponent Reactions

The synthesis of tetrazole derivatives through multicomponent reactions (MCRs) has been reviewed, highlighting the importance of tetrazole scaffolds in medicinal chemistry and drug design due to their bioisosterism, metabolic stability, and physicochemical properties. This research emphasizes the innovative synthetic pathways to access diverse tetrazole scaffolds, contributing to the advancement of pharmaceutical chemistry and materials science (Neochoritis, Zhao, & Dömling, 2019).

Inhibition Mechanism for Copper Corrosion

Investigations into the corrosion inhibition mechanism of 5-phenyltetrazole derivatives for copper in sulfuric acid medium have provided valuable insights into the protective capabilities of these compounds. This research not only showcases the effectiveness of such inhibitors in reducing corrosion but also contributes to the understanding of their adsorption behavior and interaction with metal surfaces, which is vital for the development of more efficient corrosion inhibitors (Tan et al., 2019).

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

Future Directions

The study and application of “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” could potentially be a topic of future research, particularly in the field of medicinal chemistry. Compounds with similar structures have been studied for their potential use in the development of new pharmaceuticals .

properties

IUPAC Name

1-(2-bromophenyl)-5-(trifluoromethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJXGMBZLGERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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